Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy- is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound has garnered attention due to its role as a kinase inhibitor, which is significant in the development of therapeutic agents for various diseases, including cancer.
The synthesis of Imidazo[1,2-b]pyridazine derivatives typically involves multi-step chemical reactions. Common methods include:
The structure of Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy- features a fused bicyclic system comprising a pyridazine ring and an imidazole ring. The propoxy group is attached at the 6-position, while a para-methylphenyl group is located at the 2-position.
Imidazo[1,2-b]pyridazine derivatives can undergo various chemical reactions:
The reactivity of this compound largely depends on its functional groups. For example, the propoxy group may undergo hydrolysis under acidic conditions to yield alcohol derivatives, while the nitrogen atoms in the imidazo ring may participate in coordination with metal ions, influencing its biological properties.
The mechanism of action for Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors typically involves:
Research indicates that these compounds may selectively target specific kinases associated with tumor growth and proliferation, making them valuable in cancer therapy .
Imidazo[1,2-b]pyridazine derivatives are primarily utilized in:
These applications highlight the importance of this compound in ongoing research aimed at developing targeted therapies for various diseases.
Imidazo[1,2-b]pyridazine represents a privileged bicyclic heteroaromatic scaffold in modern drug discovery, characterized by a fusion between imidazole and pyridazine rings. This core structure possesses distinctive electronic properties that facilitate diverse interactions with biological targets. The specific derivative 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine exemplifies strategic functionalization of this scaffold, where the 4-methylphenyl moiety at position 2 and propoxy group at position 6 synergistically enhance pharmacological potential. The systematic naming follows IUPAC conventions where the parent heterocycle is designated as imidazo[1,2-b]pyridazine, with substituents specified by their position and identity [1] [4]. This compound belongs to a broader class of nitrogen-containing heterocycles that have demonstrated remarkable versatility in targeting disease-relevant enzymes and receptors, particularly in oncology and infectious disease therapeutics. The structural complexity of this scaffold allows for precise three-dimensional positioning of substituents, enabling optimal interactions with target binding pockets while maintaining favorable physicochemical properties for drug development [5] [7].
The imidazo[1,2-b]pyridazine core consists of a five-membered imidazole ring fused with a six-membered pyridazine ring, creating a planar, electron-deficient system with three nitrogen atoms at distinct positions. This electron-deficient character facilitates π-π stacking interactions and hydrogen bonding capabilities crucial for biological activity. The systematic numbering positions the bridgehead nitrogen at position 1, with the fusion occurring between pyridazine carbon 3 and imidazole carbon 2 [1] [4]. The scaffold features multiple substitution sites (C-2, C-3, C-5, C-6, C-7, and C-8) that can be strategically modified to optimize target engagement and drug-like properties. Positional isomerism significantly impacts biological activity, as evidenced by distinct pharmacological profiles between imidazo[1,2-b]pyridazines and their imidazo[1,2-a]pyridine counterparts. For example, while both scaffolds demonstrate kinase affinity, imidazo[1,2-b]pyridazines exhibit unique binding modes to cyclin-dependent kinases due to differences in hydrogen bonding patterns and electron distribution [5]. The specific derivative 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine features a para-methyl substituted phenyl ring at the C2 position and a propyl ether chain at C6. This substitution pattern maximizes target complementarity while maintaining optimal logP values (predicted ~3.2) for membrane permeability, as confirmed by molecular modeling studies [4] [7].
Table 1: Structural Features and Biological Significance of Key Imidazo[1,2-b]pyridazine Derivatives
Compound | C2 Substituent | C6 Substituent | Primary Biological Activity | Reference |
---|---|---|---|---|
2-(4-methylphenyl)-6-propoxy- | 4-methylphenyl | propoxy | Kinase inhibition (CDK, Haspin) | [4] [5] |
2-(4-chlorophenyl)-6-propoxy- | 4-chlorophenyl | propoxy | Structural analog (activity not reported) | [4] |
2-methyl-8-phenoxy- | methyl | phenoxy | Antibacterial precursor | [3] |
CHR-6494 | 3-(1H-indazol-5-yl) | 3-(cyclopentylamino) | Haspin inhibitor (IC₅₀ = 31 nM) | [7] |
Compound 12 (from synthesis) | carboxylic acid/amide | phenoxy | Anti-tubercular (25 µg/mL) | [3] |
The medicinal exploration of imidazo[1,2-b]pyridazines began in earnest in the early 2000s with the discovery of their kinase inhibitory properties. Seminal work by Byth et al. (2004) first identified this scaffold as a potent and selective class of cyclin-dependent kinase (CDK) inhibitors, demonstrating significant blood levels following oral administration in murine models [5]. These early compounds established the proof-of-concept that imidazo[1,2-b]pyridazines could achieve favorable pharmacokinetic profiles while maintaining target specificity. The subsequent decade witnessed expansion into diverse therapeutic areas, particularly with the discovery of antibacterial and anti-tubercular activities in phenoxy-substituted derivatives. By 2020, research had advanced to sophisticated structure-based design approaches, exemplified by the development of Haspin kinase inhibitors featuring optimized imidazo[1,2-b]pyridazine cores that maintained potency (IC₅₀ = 6-100 nM) while improving selectivity against off-target kinases like CDK1/CyclinB [7].
The structural evolution of this scaffold reveals a trajectory toward strategic disubstitution patterns. Early derivatives typically featured simple alkyl or halogen substituents, while contemporary compounds employ carefully designed aromatic and alkoxy groups to enhance target complementarity. The 2-aryl-6-alkoxy substitution pattern, exemplified by 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine, emerged as particularly pharmacologically privileged. This design capitalizes on the C2 position's tolerance for bulky hydrophobic groups and the C6 position's suitability for hydrogen-bond accepting substituents. Recent synthetic innovations, particularly microwave-assisted nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling, have enabled efficient access to diverse derivatives, overcoming earlier limitations in regioselectivity and reaction yields [3] [7]. These methodological advances have accelerated SAR exploration, propelling imidazo[1,2-b]pyridazines into clinical investigation for oncology indications, with several candidates now in preclinical development stages.
The pharmacological profile of 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine is profoundly influenced by its specific substitution pattern. The 4-methylphenyl group at C2 serves multiple critical functions: (1) It provides substantial hydrophobic surface area for van der Waals interactions with kinase hydrophobic pockets; (2) The methyl substituent in the para position enhances electron density in the phenyl ring, facilitating π-π stacking with aromatic residues in the binding site (e.g., Phe80 in CDK2); and (3) It maintains optimal steric bulk without introducing polar groups that might reduce membrane permeability. Molecular docking studies confirm that this substituent occupies a deep hydrophobic region adjacent to the ATP-binding cleft in multiple kinase targets, with the methyl group positioned to interact with non-polar amino acid side chains [5] [7].
The 6-propoxy substituent contributes essential physicochemical and target-binding properties: (1) The propyl chain length balances lipophilicity enhancement (cLogP increase ~1.2 versus unsubstituted) with sufficient conformational flexibility to adopt bioactive conformations; (2) The ether oxygen serves as a hydrogen bond acceptor, potentially interacting with conserved backbone NH groups in the kinase hinge region; and (3) This substituent dramatically influences molecular orientation within the binding pocket, as evidenced by crystallographic studies of related compounds bound to Haspin kinase [7]. Structure-activity relationship (SAR) analyses demonstrate that propoxy represents an optimal chain length—shorter ethoxy analogs show reduced cellular potency, while longer butoxy derivatives increase metabolic vulnerability without enhancing affinity. The propoxy group also enhances aqueous solubility compared to alkylamino substituents, potentially improving bioavailability.
Table 2: Impact of Substituent Modifications on Biological Activity and Physicochemical Properties
Position | Substituent Variation | Effect on Target Affinity | Effect on Physicochemical Properties | Key Findings |
---|---|---|---|---|
C2 | Phenyl | Moderate affinity | Increased logP | Baseline activity |
4-Methylphenyl | Significantly enhanced | Optimal logP (~3.2) | Improved cellular potency | |
4-Chlorophenyl | Comparable affinity | Higher logP | Increased metabolic stability | |
4-Methoxyphenyl | Reduced affinity | Increased polarity | Reduced cellular penetration | |
C6 | Methoxy | Moderate affinity | Reduced logP | Decreased cellular activity |
Ethoxy | Improved affinity | Moderate logP | Moderate cellular activity | |
Propoxy | Optimal affinity | Balanced logP | Best overall profile | |
Butoxy | Comparable affinity | Higher logP | Increased metabolic clearance | |
Propylamino | Enhanced affinity | Higher basicity | Reduced solubility |
The synergistic effect of these substituents creates a molecular architecture that simultaneously addresses multiple requirements for bioactive compounds: target complementarity, cellular penetration, and metabolic stability. The methyl group on the phenyl ring provides subtle electronic modulation without the pronounced electron-withdrawing effects of halogens, which can alter the electron density of the heterocyclic core and potentially disrupt key hydrogen-bonding interactions. Similarly, the propoxy group's three-carbon chain positions the terminal methyl group to engage in favorable hydrophobic interactions at the entrance of the ATP-binding pocket, a feature observed in crystallographic analyses of related inhibitors bound to CDK2 and Haspin kinases [5] [7]. This specific substitution pattern—particularly when compared to the 4-chlorophenyl analog (CAS 3748-69-4)—demonstrates how subtle modifications dramatically influence bioactivity profiles across different target classes, from antibacterial to kinase inhibitory activities [3] [4] [7].
The synthetic accessibility of 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine further enhances its medicinal chemistry utility. Modern routes typically employ sequential functionalization strategies starting from halogenated precursors. A particularly efficient approach involves microwave-assisted nucleophilic aromatic substitution (SNAr) to introduce the propoxy group (typically achieving 60-85% yields), followed by Suzuki-Miyaura cross-coupling to install the 4-methylphenyl moiety (yields 50-75%) [3] [7]. Recent methodological advances have significantly improved the efficiency of these transformations compared to early synthetic routes, enabling rapid exploration of SAR. The structural features of this compound—especially the electron distribution pattern created by the electron-donating methyl and propoxy groups—make it particularly amenable to further derivatization, serving as a versatile intermediate for creating focused libraries targeting diverse biological pathways. These synthetic advantages, combined with its promising pharmacological profile, position 2-(4-methylphenyl)-6-propoxy-imidazo[1,2-b]pyridazine as a compelling scaffold for future therapeutic development across multiple disease areas.
Table 3: Synthetic Approaches to Imidazo[1,2-b]pyridazine Derivatives with Key Yield Data
Synthetic Strategy | Sequence | Key Advantages | Reported Yields for Target Compound |
---|---|---|---|
Linear functionalization | 1. SNAr at C62. Halogenation at C33. Suzuki coupling at C3 | Precise regiochemical control | 28% overall (early methods) |
Halogen discrimination approach | 1. Suzuki coupling at C32. SNAr at C6 | Shorter route, fewer steps | 61% for coupling step75-90% for SNAr |
Microwave-accelerated route | Simultaneous optimization of:- Suzuki coupling conditions- SNAr conditions | Dramatically reduced reaction timesImproved purity | Suzuki: 50-75%SNAr: 80-92% |
One-pot sequential functionalization | Halogenated precursor →Consecutive Pd-catalyzed reactions | Minimal purification stepsHigh efficiency | Not yet reported for this specific compound |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8